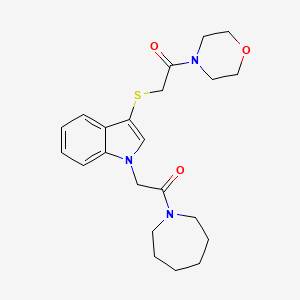
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a complex molecule that requires specialized methods for synthesis and analysis.
Wirkmechanismus
The mechanism of action of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has been shown to have anti-viral properties and has potential as a treatment for viral infections such as HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone in lab experiments include its potential therapeutic applications in various fields of scientific research, its ability to inhibit the activity of certain enzymes involved in the inflammatory response, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise for its analysis.
Zukünftige Richtungen
There are several future directions for research on 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone. These include further studies on its mechanism of action, its potential therapeutic applications in various fields of scientific research, and the development of more efficient synthesis methods. Additionally, research could be conducted to investigate the potential side effects of this compound and its interactions with other drugs.
Synthesemethoden
The synthesis of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is a complex process that involves several steps. The first step involves the synthesis of 3-(2-morpholinoethylthio)-1H-indole-5-carbaldehyde. This is achieved by the reaction of 3-bromo-1H-indole-5-carbaldehyde with morpholine in the presence of a base. The resulting product is then reacted with 2-oxo-2-phenylethyl bromide to obtain 3-(2-morpholinoethylthio)-1-(2-phenylethyl)-1H-indole-5-carbaldehyde. This product is then reacted with azepane-1-carboxylic acid to obtain 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone has potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Additionally, it has been studied for its anti-viral properties and has shown potential as a treatment for viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c26-21(23-9-5-1-2-6-10-23)16-25-15-20(18-7-3-4-8-19(18)25)29-17-22(27)24-11-13-28-14-12-24/h3-4,7-8,15H,1-2,5-6,9-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTOAFFJHFLADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2846081.png)
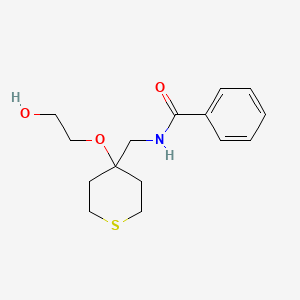
![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide](/img/structure/B2846083.png)
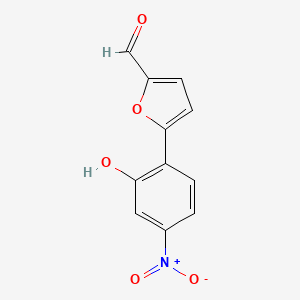
![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
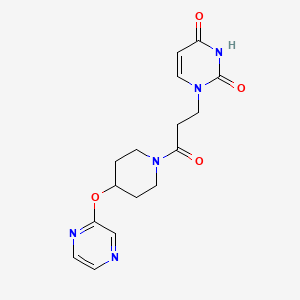
![(E)-4-(Dimethylamino)-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-enamide](/img/structure/B2846089.png)

![2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde](/img/structure/B2846092.png)
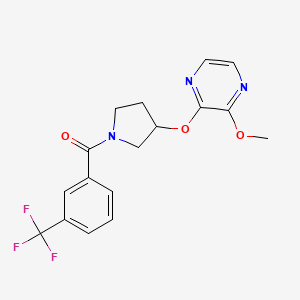

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846097.png)
![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2846099.png)
![2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2846101.png)